Cas no 2229469-54-7 ((5-Methyl-1,2-oxazol-4-yl)methyl sulfamate)

(5-Methyl-1,2-oxazol-4-yl)methyl sulfamate Chemical and Physical Properties
Names and Identifiers
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- (5-methyl-1,2-oxazol-4-yl)methyl sulfamate
- EN300-1989123
- 2229469-54-7
- (5-Methyl-1,2-oxazol-4-yl)methyl sulfamate
-
- Inchi: 1S/C5H8N2O4S/c1-4-5(2-7-11-4)3-10-12(6,8)9/h2H,3H2,1H3,(H2,6,8,9)
- InChI Key: QBHNOJYQHVLHSB-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1C=NOC=1C
Computed Properties
- Exact Mass: 192.02047791g/mol
- Monoisotopic Mass: 192.02047791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: -0.7
(5-Methyl-1,2-oxazol-4-yl)methyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989123-10.0g |
(5-methyl-1,2-oxazol-4-yl)methyl sulfamate |
2229469-54-7 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1989123-0.25g |
(5-methyl-1,2-oxazol-4-yl)methyl sulfamate |
2229469-54-7 | 0.25g |
$1196.0 | 2023-06-01 | ||
Enamine | EN300-1989123-2.5g |
(5-methyl-1,2-oxazol-4-yl)methyl sulfamate |
2229469-54-7 | 2.5g |
$2548.0 | 2023-06-01 | ||
Enamine | EN300-1989123-0.05g |
(5-methyl-1,2-oxazol-4-yl)methyl sulfamate |
2229469-54-7 | 0.05g |
$1091.0 | 2023-06-01 | ||
Enamine | EN300-1989123-5.0g |
(5-methyl-1,2-oxazol-4-yl)methyl sulfamate |
2229469-54-7 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1989123-0.5g |
(5-methyl-1,2-oxazol-4-yl)methyl sulfamate |
2229469-54-7 | 0.5g |
$1247.0 | 2023-06-01 | ||
Enamine | EN300-1989123-1.0g |
(5-methyl-1,2-oxazol-4-yl)methyl sulfamate |
2229469-54-7 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1989123-0.1g |
(5-methyl-1,2-oxazol-4-yl)methyl sulfamate |
2229469-54-7 | 0.1g |
$1144.0 | 2023-06-01 |
(5-Methyl-1,2-oxazol-4-yl)methyl sulfamate Related Literature
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
Additional information on (5-Methyl-1,2-oxazol-4-yl)methyl sulfamate
Introduction to (5-Methyl-1,2-Oxazol-4-yl)methyl Sulfamate (CAS No. 2229469-54-7)
The compound (5-Methyl-1,2-Oxazol-4-yl)methyl Sulfamate (CAS No. 2229469-54-7) is a fascinating molecule with significant applications in the field of organic chemistry and materials science. This compound belongs to the class of sulfamates, which are derivatives of sulfamic acid, and it features a unique structure that combines a 1,2-oxazole ring with a methyl group and a sulfamate functional group. The 1,2-Oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, which contributes to its aromaticity and reactivity. The methyl group attached to the oxazole ring adds further complexity to the molecule, influencing its physical and chemical properties.
Recent studies have highlighted the importance of (5-Methyl-1,2-Oxazol-4-yl)methyl Sulfamate in various chemical reactions, particularly in the synthesis of bioactive compounds. Its ability to act as a versatile building block has made it a valuable component in medicinal chemistry. For instance, researchers have explored its role in the construction of heterocyclic frameworks that are essential for drug discovery. The sulfamate group is known for its ability to participate in hydrogen bonding, which is crucial for molecular recognition and interaction in biological systems.
The synthesis of (5-Methyl-1,2-Oxazol-4-yl)methyl Sulfamate involves a series of well-established organic reactions. Typically, the process begins with the preparation of the oxazole ring through cyclization reactions involving aldehydes or ketones and ammonia or an ammonium salt. The introduction of the methyl group is achieved through alkylation or methylation reactions, followed by the attachment of the sulfamate group via nucleophilic substitution or coupling reactions. These steps are optimized to ensure high yields and purity of the final product.
One of the most notable applications of this compound is in the field of agrochemicals. Its ability to act as an efficient herbicide has been demonstrated in recent agricultural studies. The molecule's structure allows it to inhibit specific enzymes involved in plant metabolism, making it effective against a wide range of weeds without causing significant harm to crops. This property has led to its consideration as a potential alternative to traditional herbicides that may have adverse environmental impacts.
In addition to its agricultural applications, (5-Methyl-1,2-Oxazol-4-yl)methyl Sulfamate has shown promise in materials science. Researchers have investigated its use as a precursor for advanced materials such as polymers and coordination complexes. The sulfamate group's ability to coordinate with metal ions makes it suitable for constructing metallopolymers with unique electronic and mechanical properties. These materials have potential applications in electronics, sensors, and energy storage devices.
The stability and reactivity of (5-Methyl-1,2-Oxazol-4-yl)methyl Sulfamate under various conditions have been extensively studied. It exhibits good thermal stability up to moderate temperatures and is resistant to hydrolysis under neutral conditions. However, it can undergo nucleophilic substitution under basic conditions, making it reactive towards nucleophiles such as hydroxide ions or ammonia derivatives.
From an environmental perspective, understanding the fate and behavior of (5-Methyl-1,2-Oxazol-4-yllmethyl Sulfamate in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that it undergoes biodegradation under aerobic conditions, with microorganisms playing a key role in breaking down the molecule into less complex compounds. This biodegradability reduces concerns about long-term persistence in the environment.
In conclusion,(5-Methyl=1=Oxazol=4=yl=methy=Sulfamate(CAS No.=)is amulti-functional compound with diverse applications across different fields.=Its unique structure=reactivity=and stability make it an important tool for researchers=industrialists=and environmental scientists alike.=As new studies continue to uncover its potential= this compound is poised to play an increasingly significant role in advancing both scientific research and practical applications.
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